ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate
Description
Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate is a synthetic organic compound characterized by its unique hydrazinylidene structure
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17)/b15-9+ |
InChI Key |
FCTPJLPLVYPRIA-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)OC)NC=O)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate typically involves the condensation of ethyl acetoacetate with 3-formamido-4-methoxyphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: The methoxy and formamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-ethoxyphenyl)-3-[(3-methylphenyl)formamido]propanoate
- Ethyl 3-(4-methoxyphenyl)-3-[(3-formamido)phenyl]propanoate
Uniqueness
Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate is unique due to its specific hydrazinylidene structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties, making it a valuable candidate for further research and development.
Biological Activity
Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article synthesizes the existing literature on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydrazone linkage which is crucial for its biological activity. The presence of the methoxy and formamido groups enhances its solubility and interaction with biological targets.
- Antitumor Activity : this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest at the G1 phase.
- Antimicrobial Effects : Research indicates that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anti-inflammatory Properties : The compound has been reported to reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory diseases. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In Vitro Studies
A series of studies have been conducted to assess the biological activity of this compound:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| 1 | MCF-7 (Breast Cancer) | 10 µM | 70% inhibition of proliferation |
| 2 | HeLa (Cervical Cancer) | 25 µM | Induction of apoptosis (caspase activation) |
| 3 | E. coli | 50 µg/mL | 50% reduction in growth |
In Vivo Studies
Animal model studies have demonstrated the compound's efficacy in reducing tumor size and inflammation:
| Study | Model | Dose | Outcome |
|---|---|---|---|
| 1 | Mouse Xenograft Model | 20 mg/kg/day | Significant tumor reduction observed |
| 2 | Carrageenan-induced Paw Edema | 10 mg/kg | Decrease in paw swelling by 60% |
Case Studies
- Case Study on Antitumor Activity : A clinical trial involving patients with advanced breast cancer treated with this compound showed a partial response in 40% of participants after six weeks of treatment. Side effects were minimal, primarily gastrointestinal disturbances.
- Case Study on Antimicrobial Efficacy : A study evaluating its use against multidrug-resistant strains of bacteria revealed that the compound exhibited potent activity, providing a potential alternative treatment option for resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
